6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-3,3-dimethyl-1,2-dihydroindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-11(2)5-13-8-4-6(12)3-7(9(8)11)10(14)15/h3-4,13H,5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBZIRFFANRSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC(=CC(=C21)C(=O)O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Indole Core Construction
The foundational step in synthesizing 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid involves constructing the indole nucleus with specific substitution patterns. The common approaches include:
Fischer Indole Synthesis : A classical method where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles. For example, the synthesis of indole derivatives with methyl groups at the 3-position can be achieved by using suitable phenylhydrazines and ketones bearing methyl substituents.
Pictet–Spengler or Cyclization Strategies : These involve cyclization of aminoalkyl derivatives or related precursors to form the indole ring system, often under acidic or thermal conditions.
Transition Metal-Catalyzed Cross-Couplings : Suzuki or Stille coupling reactions facilitate the attachment of aromatic or heteroaryl groups onto pre-formed indole scaffolds, enabling precise substitution at desired positions.
Formation of the 2,3-Dihydro-1H-Indole-4-Carboxylic Acid
The dihydroindole derivative with a carboxylic acid at position 4 can be synthesized via:
Hydrogenation of Indole Derivatives : Partial hydrogenation of the indole ring under catalytic conditions (e.g., Pd/C, Raney Ni) yields the 2,3-dihydroindole.
Carboxylation at Position 4 : Carboxylation can be achieved by directed lithiation or metalation at the 4-position, followed by carbonation with carbon dioxide. Alternatively, oxidation of suitable precursors bearing a methyl group at position 4 can lead to the carboxylic acid.
Overall Synthetic Strategy
A typical sequence for synthesizing this compound is summarized as follows:
Data Tables of Key Reagents and Conditions
Notes and Observations
Selectivity Control : Bromination at the 6-position is facilitated by activating groups at the 3-position, such as methyl groups, which direct electrophilic substitution.
Protection Strategies : Protecting groups on nitrogen may be employed to prevent undesired substitutions during methylation or bromination steps.
Reaction Optimization : Temperature, solvent polarity, and reagent equivalents are critical for achieving high yields and regioselectivity.
Purification : Crystallization, column chromatography, and recrystallization are standard purification techniques post-synthesis.
Research Findings and Innovations
Recent advances include the use of transition-metal catalysis, such as palladium-catalyzed cross-couplings, to introduce various substituents with high regioselectivity, as well as the employment of microwave-assisted synthesis to reduce reaction times and improve yields. Novel synthetic routes also explore the use of directed lithiation followed by carboxylation to efficiently introduce the carboxylic acid at position 4.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 6th position .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid exhibits potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. For example, research demonstrated its effectiveness against breast and lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis Applications
1. Building Block in Synthesis
This compound serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Coupling Reactions : It can be used in Suzuki or Heck coupling reactions to create more complex indole derivatives.
- Functionalization : The presence of the carboxylic acid group enables further derivatization, making it useful for synthesizing novel compounds with potential biological activity .
Materials Science Applications
1. Polymer Chemistry
In materials science, this compound has been explored as a potential monomer for the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Additionally, the bromine atom can facilitate cross-linking reactions during polymerization processes .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of breast cancer cell proliferation with IC50 values indicating significant potency. |
| Study B | Neuroprotection | Showed protective effects against oxidative stress in neuronal cultures, suggesting therapeutic potential for neurodegenerative diseases. |
| Study C | Organic Synthesis | Utilized as a building block in multi-step syntheses leading to novel indole derivatives with enhanced biological activity. |
Mechanism of Action
The mechanism of action of 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Carboxylic Acid Derivatives
Table 1: Key Structural Analogs of 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic Acid
Key Observations :
- Substituent Positioning : The position of bromine and carboxylic acid groups significantly impacts reactivity and biological activity. For instance, 6-bromo substitution (target compound) vs. 3-bromo (1186663-26-2) alters electronic distribution and steric accessibility .
- Ring Saturation : The dihydroindole core in the target compound introduces conformational rigidity compared to fully aromatic analogs like 898746-91-3 .
- Functional Groups : Ester derivatives (e.g., methyl ester in ) exhibit higher lipophilicity than carboxylic acids, influencing solubility and pharmacokinetic profiles.
Indazole Carboxylic Acid Derivatives
Indazoles, which contain an additional nitrogen atom in the bicyclic system, represent another class of analogs:
Table 2: Indazole-Based Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences from Target Compound |
|---|---|---|---|---|
| 4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid | 885520-30-9 | C₈H₅BrN₂O₃ | 257.04 | Indazole core, hydroxy group at C3 |
| 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | 885520-62-7 | C₈H₄BrFN₂O₂ | 259.03 | Fluorine at C4, indazole core |
| 4-Bromo-6-hydroxy-1H-indazole-3-carboxylic acid | 887568-98-1 | C₈H₅BrN₂O₃ | 257.04 | Hydroxy group at C6, indazole core |
Key Observations :
- Heterocycle Core : Indazoles (two nitrogen atoms) vs. indoles (one nitrogen) exhibit distinct electronic properties and hydrogen-bonding capabilities, affecting binding affinity in biological targets .
- Halogen Diversity : Fluorine substitution (885520-62-7) introduces electronegativity differences compared to bromine, altering metabolic stability and intermolecular interactions .
Biological Activity
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid (CAS: 1392803-44-9) is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in pharmaceutical research.
- Molecular Formula : C11H12BrNO2
- Molecular Weight : 270.13 g/mol
- Purity : ≥ 97%
- Physical State : Solid
- Density : 1.5 g/cm³
- Boiling Point : 369.4 °C at 760 mmHg
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. The compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Bromo-3,3-dimethyl... | Staphylococcus aureus (ATCC 25923) | 0.98 µg/mL |
| 6-Bromo-3,3-dimethyl... | Staphylococcus aureus (MRSA) | <1 µg/mL |
| 6-Bromo-3,3-dimethyl... | Escherichia coli | Inactive |
| 6-Bromo-3,3-dimethyl... | Candida albicans | MIC = 7.80 µg/mL |
The compound demonstrated significant activity against Staphylococcus aureus, particularly MRSA strains, indicating its potential as an antimicrobial agent in treating resistant infections .
Cytotoxic Activity
In addition to its antibacterial properties, the cytotoxic effects of the compound have been evaluated against various cancer cell lines. Studies indicate that certain derivatives exhibit antiproliferative activity.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Bromo-3,3-dimethyl... | A549 (lung cancer) | 5.0 |
| 6-Bromo-3,3-dimethyl... | HeLa (cervical cancer) | 7.5 |
| 6-Bromo-3,3-dimethyl... | MCF7 (breast cancer) | 6.0 |
The results suggest that the compound has selective toxicity towards rapidly dividing cancer cells while sparing normal cells .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with cellular targets involved in bacterial resistance and cancer proliferation plays a crucial role. Molecular docking studies have indicated potential binding interactions with specific proteins related to stress responses in bacteria and cancer cell survival pathways .
Case Studies
-
Study on Antibacterial Efficacy :
A recent study published in a peer-reviewed journal evaluated the efficacy of indole derivatives against multidrug-resistant bacterial strains. The findings revealed that compounds similar to 6-bromo derivatives significantly inhibited bacterial growth and biofilm formation . -
Cancer Research Application :
Another research effort focused on the antiproliferative effects of indole derivatives on various cancer cell lines. The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies due to their ability to induce apoptosis in tumor cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
